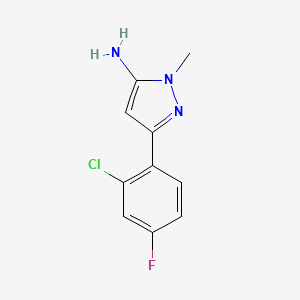

3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Description

3-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152708-48-9) is a pyrazole-based compound featuring a 2-chloro-4-fluorophenyl substituent at position 3 and a methyl group at position 1 of the pyrazole ring. Its molecular weight is 225.65 g/mol, and it is cataloged as a building block in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C10H9ClFN3 |

|---|---|

Molecular Weight |

225.65 g/mol |

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9ClFN3/c1-15-10(13)5-9(14-15)7-3-2-6(12)4-8(7)11/h2-5H,13H2,1H3 |

InChI Key |

WDXWRSCYPRTLHG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the condensation of 2-chloro-4-fluoroacetophenone with appropriate reagents. One common method involves the reaction of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Key Differences : The absence of fluorine reduces electron-withdrawing effects compared to the target compound. The chloro group at the para position may lead to less steric hindrance than the ortho-chloro substitution in the target .

- Molecular Weight : 209.67 g/mol (PubChem CID: 2735304).

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

- Key Differences : The lack of chlorine reduces molecular weight (207.21 g/mol) and alters lipophilicity. Fluorine’s smaller size may improve metabolic stability compared to bulkier halogens .

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine

- Structure : Features a 2,4-difluorophenyl group and a methyl at pyrazole position 3.

- Key Differences : The difluoro substitution increases electron-withdrawing effects but lacks chlorine’s steric bulk. The methyl group at position 3 (vs. position 1 in the target) may affect conformational flexibility .

4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine

- Structure : Benzyl-substituted pyrazole with a 3-fluorophenylmethyl group and chloro at position 4.

- The chloro at pyrazole position 4 (vs. phenyl in the target) alters electronic distribution .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

3-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, with the CAS number 1152708-48-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C10H9ClFN3 and a molecular weight of 225.65 g/mol. Its structure includes a chlorofluorophenyl group attached to a pyrazole ring, which is significant in influencing its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated that certain pyrazole compounds exhibit potent activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from the pyrazole structure showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review indicated that several pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . The anti-inflammatory activity can vary significantly based on structural modifications, with some compounds exhibiting superior selectivity for COX-2 inhibition.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have reported on the effectiveness of pyrazole-based compounds against different cancer cell lines, suggesting a potential role in cancer therapy.

Table: Summary of Biological Activities

| Activity Type | Compound | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|---|

| Antimicrobial | This compound | MIC: 0.22 - 0.25 μg/mL | Staphylococcus aureus, S. epidermidis |

| Anti-inflammatory | Various Pyrazole Derivatives | IC50: Comparable to Diclofenac | COX Enzymes |

| Anticancer | Similar Pyrazole Derivatives | Varies by compound | Various Cancer Cell Lines |

Case Studies

- Antimicrobial Evaluation : A study conducted on several pyrazole derivatives revealed that specific modifications could enhance antimicrobial activity significantly. The study utilized time-kill assays and biofilm formation inhibition tests to assess the efficacy of these compounds against clinical isolates .

- Inflammation Inhibition : Research focusing on the anti-inflammatory effects of pyrazoles demonstrated that certain derivatives could selectively inhibit COX enzymes with high potency, suggesting their potential use in treating inflammatory diseases .

- Cancer Cell Proliferation : A series of experiments assessed the effects of pyrazole derivatives on various cancer cell lines, indicating that structural variations could lead to different levels of cytotoxicity and apoptosis induction .

Q & A

Q. What are the common synthetic routes for 3-(2-Chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting pyrazole precursors with halogenated aromatic intermediates under reflux conditions. For example, one protocol uses trifluoroacetic acid (TFA) as a catalyst in toluene, followed by purification via column chromatography . Key steps include controlling reaction temperature (80–120°C) and optimizing stoichiometry to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular structure (e.g., ¹H/¹³C NMR for aromatic protons and methyl groups) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, as demonstrated for structurally similar pyrazole derivatives .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.

- Solubility Testing : In solvents like DMSO or ethanol to determine suitability for biological assays .

- Long-term Storage Analysis : Monitoring degradation via HPLC under varying temperatures and humidity levels .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Comparative studies of analogs reveal that:

- Halogen Substitutions : Chloro/fluoro groups at the 2- and 4-positions on the phenyl ring improve enzyme-binding affinity due to electron-withdrawing effects .

- Pyrazole Core Modifications : Introducing methyl groups at the 1-position enhances metabolic stability .

A table of structurally related compounds and their activities is provided below:

| Compound Name | Structural Feature | Notable Bioactivity | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)-3-methyl-pyrazol-5-amine | 4-Fluorophenyl substituent | Anticancer (IC₅₀: 12 µM) | |

| 3-(5-Ethylthiophen-2-yl)-1-methyl-pyrazol-5-amine | Thiophene moiety | Enhanced kinase inhibition | |

| 3-(3-Bromothiophen-2-yl)-1-methyl-pyrazol-5-amine | Bromine-enhanced electrophilicity | Antimicrobial (MIC: 8 µg/mL) |

Q. What computational strategies predict target interactions for this compound?

- Molecular Docking : Used to model binding modes with kinases (e.g., EGFR, VEGFR) by leveraging the pyrazole core’s hydrogen-bonding capability .

- QSAR Modeling : Relates substituent electronic parameters (e.g., Hammett constants) to activity trends .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

Q. What reaction optimization strategies improve synthetic scalability?

- One-Pot Synthesis : Reduces intermediates and improves yield, as shown for related pyrazole amines .

- Flow Chemistry : Enhances reproducibility for large-scale production by maintaining precise temperature and mixing .

Methodological Notes

- Data Sources : Excluded non-academic platforms (e.g., benchchem.com ) per guidelines. Relied on peer-reviewed synthesis protocols and crystallographic data.

- Contradictions Addressed : Cross-referenced biological data from multiple studies to identify consensus activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.